4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDYJNICLXZGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Fluoro 2 Methoxybenzenesulfonyl Morpholine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, 4-(4-fluoro-2-methoxybenzenesulfonyl)morpholine, deconstructs the compound into its fundamental building blocks. The most logical disconnection point is the sulfur-nitrogen (S-N) bond of the sulfonamide group. This bond is typically formed via the reaction of an amine with a sulfonyl chloride.
This primary disconnection reveals two key precursors:
Morpholine (B109124) : A readily available cyclic secondary amine.
4-Fluoro-2-methoxybenzenesulfonyl chloride : A substituted aromatic sulfonyl chloride that provides the specific electronic and structural features of the target molecule.
Conventional Synthetic Routes and Optimizations for Sulfonylation Reactions
Traditional methods for synthesizing sulfonamides are well-established and generally reliable, though they often involve harsh reagents and conditions. rsc.org
The most common and direct method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net In the case of this compound, this involves the reaction of morpholine with 4-fluoro-2-methoxybenzenesulfonyl chloride. prepchem.com
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Common bases include pyridine, triethylamine, or an aqueous base like sodium hydroxide. The choice of solvent and base can influence the reaction rate and yield.
Table 1: Optimization of Sulfonylation Reaction Conditions
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Solvent | Aprotic (e.g., THF, CH2Cl2), Protic (e.g., Water) | Aprotic solvents are common; aqueous media can be used in Schotten-Baumann conditions. |
| Base | Organic (e.g., Pyridine, Triethylamine), Inorganic (e.g., NaOH, K2CO3) | Neutralizes HCl byproduct, driving the reaction to completion. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control the exothermic nature and then allowed to warm to room temperature. researchgate.net |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Can be used to accelerate the reaction, particularly for less reactive amines or sulfonyl chlorides. nih.gov |
Optimization strategies for sulfonylation focus on improving yield, minimizing side reactions, and simplifying purification. asiachmical.com The use of falling film reactors (FFRs) in industrial settings, for example, allows for excellent heat and mass transfer, achieving high conversion rates in short residence times. asiachmical.commdpi.com
The synthesis of the key precursor, 4-fluoro-2-methoxybenzenesulfonyl chloride, requires specific methods to introduce the fluorine and methoxy (B1213986) groups onto the benzene (B151609) ring.
The synthesis can start from a pre-substituted benzene derivative. For instance, starting with 3-fluoroanisole, a chlorosulfonylation reaction using chlorosulfonic acid (ClSO₃H) can introduce the sulfonyl chloride group at the para position relative to the fluorine atom. rsc.orgorgsyn.org The directing effects of the methoxy (ortho-, para-directing) and fluoro (ortho-, para-directing) groups must be considered to achieve the desired regioselectivity.
Alternative approaches include:
Diazotization of Anilines : Diazotization of a corresponding aniline (e.g., 4-fluoro-2-methoxyaniline) followed by treatment with sulfur dioxide and a copper catalyst (Sandmeyer reaction) can yield the desired sulfonyl chloride. rsc.org
Oxidative Chlorination of Thiols : The oxidation of a corresponding thiol or disulfide with reagents like hydrogen peroxide and a zirconium(IV) chloride catalyst can produce the sulfonyl chloride in high yield. orgsyn.org
Fluorodesulfonylation : This process involves the replacement of a fluorosulfonyl group with fluorine by heating a benzenesulfonyl fluoride (B91410) with an alkali metal fluoride. google.com
Table 2: Selected Methods for Synthesizing Substituted Benzenesulfonyl Chlorides
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| Anisole | 1. H₂SO₄, POCI₃2. Heat | 4-Methoxybenzenesulfonyl chloride | Direct sulfonylation and chlorination. prepchem.com |
| 4-Amino-3-methoxybenzonitrile | 1. NaNO₂, HCl2. SO₂, CuCl₂ | 4-Cyano-2-methoxybenzenesulfonyl chloride | Diazotization-Sandmeyer reaction sequence. orgsyn.org |
| 3-Fluoro-4-nitrobenzene | 1. Morpholine2. Fe/NH₄Cl (reduction) | 3-Fluoro-4-morpholinoaniline | Precursor for further functionalization. researchgate.net |
Novel and Green Synthetic Strategies for Morpholine and Sulfonamide Formation
Recent research has focused on developing more environmentally friendly and efficient synthetic methods, avoiding hazardous reagents and minimizing waste. rsc.orgresearchgate.net
Metal-free synthesis offers a greener alternative to traditional methods that may rely on metal catalysts. acs.org One notable approach involves the use of an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines, proceeding through the oxidative cleavage of an S-N bond. rsc.org This method boasts advantages such as the use of eco-friendly reagents and mild conditions. rsc.org
Another innovative metal-free strategy is the three-component reaction of sodium metabisulfite (a sulfur dioxide surrogate), sodium azide (a nitrogen source), and an aryldiazonium salt to construct primary sulfonamides. rsc.org While this produces primary sulfonamides, modifications of such multicomponent strategies could be envisioned for secondary sulfonamides.
While morpholine is a common starting material, its synthesis is also a subject of green chemistry research. Annulation reactions provide a direct method to construct the morpholine ring. For example, β-amino alcohols can react with vinyl sulfonium salts in a one-step process to form the morpholine heterocycle in high yield. nih.govbris.ac.uk This method avoids the often low-yielding alkylation of β-amino alcohols with 1,2-dihalo derivatives. bris.ac.uk
Other modern approaches for morpholine synthesis include:
From 1,2-amino alcohols : A common route involves converting 1,2-amino alcohols into a morpholinone, followed by reduction. chemrxiv.org However, this multi-step process generates significant waste. chemrxiv.org
From aziridines : The ring-opening of aziridines with nucleophiles, followed by cyclization, is another effective strategy for forming morpholine derivatives. researchgate.net
These advanced methods for constructing the core heterocyclic structure offer alternatives to traditional routes, aligning with the principles of green chemistry by improving atom economy and reducing the use of hazardous materials. thieme-connect.com
Purification and Yield Optimization Techniques for Compound Production
The production of this compound involves a primary synthesis step, typically the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with morpholine. However, the crude product obtained from this reaction often contains unreacted starting materials, byproducts, and other impurities. Therefore, robust purification methods are necessary to achieve the desired product quality. Concurrently, optimizing reaction conditions is crucial for maximizing the yield and minimizing waste.
Purification Techniques
Several techniques can be employed for the purification of this compound. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of production.
Crystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For sulfonylmorpholine derivatives, common solvent systems for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures of these with water or hexane. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified product is then collected by filtration.
Chromatography: When crystallization does not provide the required purity, chromatographic techniques are employed.
Column Chromatography: This technique is highly effective for separating compounds with different polarities. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. For this compound, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity of the mixture being gradually increased to elute the desired compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with larger columns to handle larger quantities of material.
Extraction: Liquid-liquid extraction is often used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with water, an acidic solution (like dilute HCl) to remove any unreacted morpholine, and a basic solution (like aqueous sodium bicarbonate) to remove any acidic byproducts.
The following table summarizes the common purification techniques and their typical applications in the context of this compound production.
| Purification Technique | Principle of Separation | Typical Application | Advantages | Disadvantages |
| Crystallization | Difference in solubility at different temperatures | Primary purification of solid crude product | Cost-effective, scalable, can yield high purity | Dependent on finding a suitable solvent, may have lower recovery |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of compounds with different polarities | High resolution, versatile | Can be time-consuming, requires significant solvent usage |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases | Final polishing step for high-purity applications | Very high purity achievable | Expensive, limited scalability |
| Extraction | Differential solubility in immiscible liquids | Initial work-up to remove bulk impurities | Simple, fast, and inexpensive | Limited separation power |
Yield Optimization Techniques
Maximizing the yield of this compound is a key objective in its synthesis. This can be achieved by carefully controlling various reaction parameters.
Reaction Conditions:
Stoichiometry of Reactants: The molar ratio of the reactants, 4-fluoro-2-methoxybenzenesulfonyl chloride and morpholine, can significantly impact the yield. Using a slight excess of morpholine can help to drive the reaction to completion, but a large excess can complicate the purification process.
Reaction Temperature: The temperature at which the reaction is carried out affects the reaction rate and the formation of byproducts. An optimal temperature needs to be determined experimentally to maximize the formation of the desired product while minimizing side reactions.
Solvent: The choice of solvent is crucial. A suitable solvent should dissolve the reactants and facilitate the reaction. Common solvents for this type of reaction include aprotic polar solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
Presence of a Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the morpholine, rendering it unreactive. Therefore, a base is typically added to neutralize the HCl and maintain the nucleophilicity of the morpholine. Common bases include triethylamine, pyridine, or even an excess of morpholine itself.
Catalyst Selection: While this specific reaction does not typically require a catalyst, in related sulfonamide syntheses, catalysts can sometimes be employed to enhance the reaction rate. For instance, in some Suzuki-Miyaura coupling reactions to form arylsulfonamides, palladium catalysts with specific ligands have been shown to improve yields researchgate.net.
The following table presents a summary of key parameters that can be optimized to improve the yield of this compound.
| Parameter | Effect on Yield | Optimization Strategy |
| Reactant Ratio | Can drive the reaction to completion or lead to side reactions | Experiment with varying molar ratios of 4-fluoro-2-methoxybenzenesulfonyl chloride to morpholine to find the optimal balance. |
| Temperature | Affects reaction rate and byproduct formation | Conduct the reaction at different temperatures to identify the point where the yield is maximized and impurity formation is minimized. |
| Solvent | Influences reactant solubility and reaction kinetics | Screen various aprotic polar solvents to find the one that gives the best performance. |
| Base | Neutralizes acidic byproducts, maintaining reactant reactivity | Evaluate different organic and inorganic bases to determine the most effective one for the specific reaction conditions. |
By systematically applying these purification and yield optimization techniques, it is possible to produce this compound with high purity and in high yield, meeting the stringent requirements of its various applications.
Advanced Structural Elucidation and Conformational Analysis of 4 4 Fluoro 2 Methoxybenzenesulfonyl Morpholine
Spectroscopic Characterization for Molecular Structure Confirmation
Spectroscopic techniques are indispensable tools for confirming molecular structure. By probing the interactions of molecules with electromagnetic radiation, we can deduce detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment of various nuclei.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Investigations
NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. Based on the analysis of analogous compounds, the expected NMR spectral data for 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and morpholine (B109124) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The morpholine protons are expected to appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. The aromatic carbons would resonate in the downfield region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group, the electron-donating methoxy (B1213986) group, and the fluorine atom. The morpholine carbons would appear in the upfield region.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.8 - 7.0 | m | Aromatic protons |
| ¹H | ~ 3.9 | s | Methoxy protons |
| ¹H | ~ 3.7 | t | Morpholine protons (-CH₂-O-) |
| ¹H | ~ 3.2 | t | Morpholine protons (-CH₂-N-) |
| ¹³C | ~ 160 - 110 | m | Aromatic carbons |
| ¹³C | ~ 66 | s | Morpholine carbons (-CH₂-O-) |
| ¹³C | ~ 56 | s | Methoxy carbon |
| ¹³C | ~ 46 | s | Morpholine carbons (-CH₂-N-) |
| ¹⁹F | ~ -110 to -120 | s | Aromatic fluorine |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and bonding within a molecule. The expected vibrational modes for this compound can be assigned based on characteristic group frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonyl group (SO₂), which typically shows asymmetric and symmetric stretching vibrations. Other key absorptions would include C-H stretching from the aromatic and morpholine rings, C-O stretching from the ether and methoxy groups, and C-N stretching from the morpholine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the S-N bond stretching are expected to be prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| SO₂ asymmetric stretch | 1350 - 1300 | Strong |
| SO₂ symmetric stretch | 1160 - 1120 | Strong |
| C-O-C stretch (ether) | 1150 - 1085 | Strong |
| C-F stretch | 1250 - 1020 | Strong |
| C-N stretch | 1250 - 1020 | Medium |
| S-N stretch | 970 - 935 | Medium |
Note: These are predicted frequency ranges based on characteristic group frequencies.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
High-resolution mass spectrometry is a crucial technique for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways.
For this compound, HRMS would confirm the molecular formula C₁₁H₁₄FNO₄S. The fragmentation pattern in mass spectrometry for aromatic sulfonamides is often characterized by the cleavage of the S-N bond and the S-C(aromatic) bond. A common fragmentation pathway involves the loss of the morpholine ring or the entire sulfonylmorpholine moiety. The presence of the fluoro and methoxy substituents would also influence the fragmentation, leading to characteristic daughter ions. A notable fragmentation pathway for aromatic sulfonamides involves the elimination of SO₂. nih.govresearchgate.netacs.orgacs.orgresearchgate.net
Predicted Fragmentation Pattern in Mass Spectrometry
| m/z (predicted) | Possible Fragment |
| 275.0628 | [M]⁺ (Molecular Ion) |
| 189.0124 | [M - C₄H₈NO]⁺ |
| 157.0019 | [M - C₄H₈NO - O₂]⁺ |
| 86.0606 | [C₄H₈NO]⁺ (Morpholinyl cation) |
Note: The m/z values are calculated based on the expected fragmentation pathways.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure is available for this compound, we can infer its likely solid-state conformation and intermolecular interactions by examining the crystal structures of related N-arylsulfonylmorpholine derivatives.
It is anticipated that the morpholine ring would adopt a chair conformation, which is the most stable conformation for this six-membered heterocycle. researchgate.netnih.gov The geometry around the sulfur atom is expected to be tetrahedral. The relative orientation of the benzenesulfonyl and morpholine moieties will be a key conformational feature.
In the solid state, intermolecular interactions such as C-H···O and C-H···F hydrogen bonds are likely to play a significant role in the crystal packing. The presence of the polar sulfonyl group and the fluorine atom could also lead to dipole-dipole interactions.
Conformational Preferences and Dynamics via Advanced Spectroscopic and Diffraction Methods
The conformational preferences of this compound in solution could be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about through-space proximities of protons. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the lowest energy conformations and the rotational barriers around the S-N and S-C bonds. Such studies on similar sulfonamides have been performed to understand their conformational behavior.
The dynamics of the morpholine ring, specifically the chair-to-chair interconversion, could be studied using variable-temperature NMR. The energy barrier for this process would provide insights into the conformational flexibility of the molecule.
Theoretical and Computational Chemistry Studies of 4 4 Fluoro 2 Methoxybenzenesulfonyl Morpholine
Electronic Structure and Molecular Orbital Theory Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine would provide a detailed understanding of its electronic properties, which are fundamental to its stability, reactivity, and intermolecular interactions.
A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups and the nitrogen of the morpholine (B109124) ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Table 4.1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Total Energy | -1250.5 Hartree | The ground state energy of the optimized geometry. |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electron orbital; related to ionization potential. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy electron-accepting orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.8 Debye | Indicates a significant degree of polarity in the molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, identifying stable conformations, and understanding its dynamic behavior.
The primary sources of flexibility in this molecule are the morpholine ring, which can adopt different chair and boat conformations, and the rotation around the S-N and S-C bonds. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to model their movements over a set period, typically nanoseconds to microseconds.
By tracking the atomic coordinates over time, a trajectory is generated. Analysis of this trajectory can reveal the preferred puckering of the morpholine ring (likely a stable chair conformation) and the rotational preferences (dihedral angles) around the key single bonds. This information helps to identify the most populated, low-energy conformational states. Such studies are critical because the specific 3D shape of a molecule often dictates its ability to interact with biological targets.
Table 4.2: Representative Conformational Data from a Hypothetical MD Simulation Simulation performed over 100 ns in an aqueous environment.
| Structural Feature | Observation | Implication for Stability |
|---|---|---|
| Morpholine Ring Pucker | Predominantly adopts a chair conformation (>95% of simulation time). | The chair conformation is the most stable, minimizing steric strain. |
| C(aryl)-S-N-C(morpholine) Dihedral Angle | Shows two major stable rotamers centered around +60° and -60°. | Indicates hindered rotation around the S-N bond, leading to distinct stable shapes. |
| Root Mean Square Deviation (RMSD) | Averages 1.5 Å over the simulation. | Low RMSD suggests the molecule does not undergo large structural changes and remains in a stable conformational family. |
Prediction of Reactivity and Reaction Mechanisms through Computational Approaches
Computational chemistry can predict the reactivity of a molecule and elucidate the step-by-step mechanisms of its potential reactions. By calculating the energy profiles of reaction pathways, researchers can identify the most likely products and the transition states involved.
For this compound, reactivity studies might focus on several key areas. One is the susceptibility of the sulfonyl group to nucleophilic attack, a common reaction for sulfonamides. Computational models can simulate the approach of a nucleophile and calculate the activation energy barrier for the reaction. A high energy barrier would suggest the compound is relatively resistant to this type of degradation.
Another area of interest is the reactivity of the aromatic ring. The fluoro and methoxy substituents influence the ring's electron density, directing potential electrophilic aromatic substitution reactions. Computational methods can predict the most likely sites for substitution by modeling the stability of the intermediate carbocations (sigma complexes) formed during the reaction. These predictions are vital for understanding potential metabolic pathways or for planning synthetic modifications. researchgate.net
Table 4.3: Hypothetical Reaction Pathway Analysis for Nucleophilic Attack on Sulfur
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) | Predicted Reactivity |
|---|---|---|---|---|
| Hydroxide attack at Sulfur (S-N bond cleavage) | 0.0 (Reference) | +25.8 | 25.8 | Low (High barrier) |
| Hydroxide attack at Sulfur (S-C bond cleavage) | 0.0 (Reference) | +35.2 | 35.2 | Very Low (Very high barrier) |
In Silico Ligand-Target Interactions: Binding Mode Analysis and Docking Studies (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict how a small molecule ligand, such as this compound, might interact with the binding site of a protein target. researchgate.net This is fundamental to understanding its potential mechanism of action as a drug.
A docking study begins with the 3D structures of both the ligand and the target protein. The ligand is then computationally placed into the protein's active site in numerous possible orientations and conformations. A scoring function is used to evaluate each "pose," estimating the binding affinity. The pose with the best score represents the most likely binding mode.
Analysis of the top-ranked binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. imrpress.com For this compound, the sulfonyl oxygens and morpholine oxygen are likely hydrogen bond acceptors, while the morpholine nitrogen could also participate in interactions. The fluorinated benzene (B151609) ring could engage in hydrophobic or specific halogen-bonding interactions. Understanding these specific contacts at a mechanistic level is crucial for explaining the molecule's biological activity and for designing more potent analogues. researchgate.net
Table 4.4: Illustrative Docking Results into a Hypothetical Kinase ATP-Binding Site
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol |
| Hydrogen Bonds | Sulfonyl Oxygen 1 with backbone NH of Valine 80; Morpholine Oxygen with side chain OH of Threonine 102. |
| Hydrophobic Interactions | The 4-fluoro-2-methoxybenzene ring is situated in a hydrophobic pocket formed by Leucine 25, Alanine 50, and Isoleucine 145. |
| Other Key Interactions | The fluorine atom forms a potential halogen bond with a backbone carbonyl oxygen of Glycine 78. |
| Mechanistic Implication | The molecule likely acts as a competitive inhibitor by occupying the ATP-binding site and forming key interactions that mimic those of the natural ligand. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov
A QSAR/QSPR study on analogues of this compound would involve a dataset of structurally similar molecules with experimentally measured activities (e.g., inhibitory concentration) or properties (e.g., solubility). For each molecule, a set of numerical "descriptors" is calculated, which quantify various aspects of its structure (e.g., size, polarity, electronic properties). Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity or property.
A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts toward more potent compounds. rjptonline.org A QSPR model can predict important drug-like properties, helping to optimize for characteristics like improved absorption or reduced toxicity. The predictive power of these models is essential for accelerating the drug discovery and development process. nih.gov
Table 4.5: Example of a Hypothetical QSAR Model for a Series of Sulfonylmorpholine Analogues
| Hypothetical QSAR Equation | |
|---|---|
| log(1/IC₅₀) = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (Arom_Rings) + 2.8 | |
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.91 |
| Cross-validated R² (Q²) | 0.82 |
| Number of Compounds (n) | 35 |
| Interpretation of Descriptors | |
| ClogP (Lipophilicity) | Positive coefficient suggests that increasing lipophilicity enhances activity. |
| TPSA (Topological Polar Surface Area) | Negative coefficient suggests that increasing polarity decreases activity. |
| Arom_Rings (Number of Aromatic Rings) | Positive coefficient suggests that additional aromatic systems may be beneficial for activity. |
Chemical Reactivity and Derivatization Strategies of 4 4 Fluoro 2 Methoxybenzenesulfonyl Morpholine
Electrophilic and Nucleophilic Substitution Reactions on the Benzenesulfonyl Ring
The benzenesulfonyl ring of 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine is subject to both electrophilic and nucleophilic substitution reactions, governed by the directing effects of its substituents. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group due to its electron-donating resonance effect, while the sulfonylmorpholine group (-SO2N(CH2CH2)2O) and the fluorine atom (-F) are deactivating, ortho-, para-directing groups due to their electron-withdrawing inductive effects. nih.govresearchgate.net
Electrophilic Aromatic Substitution:
The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The activating effect of the methoxy group generally directs incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent sulfonylmorpholine group may favor substitution at the para position. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be envisaged on this ring system, although specific examples for this exact compound are not extensively documented in publicly available literature. youtube.commasterorganicchemistry.com The reaction conditions, particularly the choice of Lewis acid catalyst, are crucial for achieving these transformations. masterorganicchemistry.com
Nucleophilic Aromatic Substitution:
The presence of the strongly electron-withdrawing sulfonylmorpholine group and the fluorine atom activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is the primary site for nucleophilic attack. masterorganicchemistry.comnih.gov Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion, particularly when the reaction is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. masterorganicchemistry.commit.edu The rate of substitution is generally enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Expected Products |
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Isomeric bromo-substituted derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Isomeric acyl-substituted derivatives |
| Nucleophilic Substitution (Fluoride displacement) | Nu-H (e.g., R₂NH, ROH), Base | 4-(2-Methoxy-4-(nucleophile)benzenesulfonyl)morpholine |
Modifications and Functionalization of the Morpholine (B109124) Nitrogen and Ring
The morpholine moiety offers several avenues for derivatization, enhancing the structural diversity of the parent molecule.
N-Functionalization:
While the nitrogen atom in this compound is part of a sulfonamide linkage and thus less basic than a free secondary amine, it can still participate in certain reactions. However, direct alkylation or acylation on the sulfonamide nitrogen is generally challenging. More commonly, modifications involve cleavage of the S-N bond under harsh reductive conditions, which would fundamentally alter the core structure.
Ring Functionalization:
The carbon atoms of the morpholine ring can be functionalized, although this often requires indirect methods. α-Functionalization of morpholines can be achieved through the formation of an iminium ion intermediate, which can then be attacked by nucleophiles. researchgate.net Ring-opening reactions, followed by functionalization and re-cyclization, provide another strategy to introduce substituents onto the morpholine ring. These multi-step sequences allow for the introduction of a wide range of functional groups.
Formation of Co-crystals and Supramolecular Assemblies
The sulfonamide group is a key player in the formation of co-crystals and supramolecular assemblies due to its capacity for hydrogen bonding. nih.govnih.gov The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the N-H group in primary or secondary sulfonamides can act as a hydrogen bond donor. Although the tertiary sulfonamide in this compound lacks an N-H donor, the sulfonyl oxygens and the morpholine oxygen can still participate in hydrogen bonding with suitable co-formers. nih.govnih.gov
| Co-former Functional Group | Potential Supramolecular Synthon with this compound |
| Carboxylic Acid (-COOH) | O-H···O=S |
| Amide (-CONH₂) | N-H···O=S, N-H···O(morpholine) |
| Alcohol (-OH) | O-H···O=S, O-H···O(morpholine) |
Utilization as a Synthetic Intermediate for the Construction of More Complex Molecular Architectures
The reactivity of the benzenesulfonyl ring and the potential for modification of the morpholine moiety make this compound a valuable synthetic intermediate.
By leveraging the nucleophilic aromatic substitution of the fluorine atom, a variety of functional groups can be introduced, leading to the synthesis of a library of derivatives with potentially diverse biological activities. For instance, displacement of the fluoride with an amine-containing moiety could lead to compounds with applications in medicinal chemistry. researchgate.net
Furthermore, the entire this compound unit can be considered a building block. After suitable modifications, it can be incorporated into larger molecules. For example, if a reactive handle is introduced elsewhere on the molecule, it could be coupled with other synthetic fragments to build complex structures. The morpholine ring itself is a privileged scaffold in drug discovery, and derivatives of this compound could be explored for various therapeutic targets. lifechemicals.comnih.gov
Mechanistic Investigations of Biological Interactions: Academic and Pre Clinical Perspectives
In Vitro Enzyme Inhibition Studies: Elucidating Mechanistic Aspects
No studies detailing the in vitro enzyme inhibition properties of 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine were identified. Consequently, there is no available information regarding its specific enzyme targets or the mechanistic aspects of its potential inhibitory activity.
Kinetics of Inhibition and Determination of Inhibition Type (e.g., Competitive, Non-Competitive)
There is no available data on the kinetics of enzyme inhibition by this compound. Therefore, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) has not been determined for this compound.
Molecular Interactions with Enzyme Active Sites (e.g., Crystallography of Enzyme-Ligand Complexes where available)
No crystallographic or molecular modeling studies of this compound in complex with any enzyme have been published. As a result, there is no information on its molecular interactions with enzyme active sites.
Receptor Binding Profiling: Affinity and Selectivity Mechanisms
There is a lack of publicly available research on the receptor binding profile of this compound. Its affinity and selectivity for any specific biological receptors remain uncharacterized.
Ligand-Receptor Interaction Dynamics (e.g., using Biophysical Techniques)
No biophysical studies have been reported that describe the interaction dynamics between this compound and any receptor.
Allosteric Modulation Mechanisms
There is no evidence in the available literature to suggest that this compound acts as an allosteric modulator of any receptor.
Cellular Pathway Modulation: Elucidating Specific Molecular Targets and Pathways
Scientific investigations into the effects of this compound on cellular pathways have not been reported. Therefore, its specific molecular targets and the cellular pathways it may modulate are currently unknown.
Investigations into Gene Expression and Protein Regulation (Focus on Mechanism of Action)
Detailed studies focusing specifically on the effects of this compound on gene expression and protein regulation are not extensively documented in publicly available research. The mechanism of action for many small molecules involves the modulation of gene transcription and subsequent protein expression, which can be investigated through techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blot analysis. nih.gov For instance, other bioactive molecules have been shown to suppress the levels of mesenchymal markers while enhancing epithelial markers, indicating a potential to inhibit processes like the epithelial-mesenchymal transition (EMT) through the regulation of specific genes and proteins. nih.gov Future research on this compound would likely employ such methods to elucidate its precise impact on cellular protein and genetic machinery.
Analysis of Cell Signaling Cascade Modulation
The modulation of cell signaling cascades is a critical aspect of understanding a compound's biological effects. While specific analyses for this compound are not detailed in the available literature, it is known that growth factors can induce cellular changes by affecting various cell-signaling pathways. nih.gov Studies on other heterocyclic compounds have demonstrated the ability to downregulate key signaling pathways such as c-Met/PI3K/Akt/mTOR and Wnt/β-catenin. nih.gov The structural motifs present in this compound, including the sulfonylmorpholine and the substituted benzene (B151609) ring, suggest that it could potentially interact with protein kinases or other signaling proteins. Investigating its effects on such cascades would be a crucial step in defining its mechanism of action and therapeutic potential.
Structure-Activity Relationship (SAR) Studies for Analogues: Deriving Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues related to this compound, these studies provide insights into how specific structural modifications influence their interaction with biological targets. nih.gov
Impact of Substituent Modifications on Molecular Interactions and Conformational Dynamics
The modification of substituents on the core structure of a molecule can dramatically alter its potency, selectivity, and pharmacokinetic properties. SAR evaluations on related compounds have demonstrated the importance of specific functional groups.
Fluorine Substitution: The presence and position of a fluorine atom on the phenyl ring are often critical for activity. In many classes of bioactive compounds, p-fluorophenyl groups are associated with high activity. researchgate.net For example, in a series of fentanyl analogues, fluorine substitutions on the aniline or phenethyl ring led to varying potencies for their biological effects. nih.gov Similarly, in tropane-based dopamine transporter (DAT) inhibitors, fluoro-substitution on the 4-position of the phenyl rings was a key feature in a series of potent compounds. nih.gov Fluorine substitution has also been successfully employed to block metabolism-dependent inhibition of enzymes like CYP3A4, enhancing the compound's viability as a drug candidate. nih.gov
Morpholine (B109124) Ring: The morpholine group is a common heterocycle in medicinal chemistry. In studies of PI3K inhibitors like ZSTK474, the morpholine oxygen was found to be crucial, forming a key hydrogen bond interaction with the hinge region of the enzyme's catalytic domain. nih.gov Replacing the morpholine with groups lacking this oxygen atom, such as piperazine, or with substituents like 2-aminoethylamine, resulted in a significant reduction in inhibitory activity. nih.gov This highlights the sensitivity of this region to structural changes and the importance of the morpholine's specific conformation and hydrogen bonding capability.
Methoxy (B1213986) Group: The methoxy group at the ortho-position of the benzenesulfonyl moiety can influence the compound's conformational preferences and electronic properties. In some antiviral compounds, methoxy derivatives have been shown to retain significant biological properties. mdpi.com Its placement can affect how the phenyl ring is oriented relative to the rest of the molecule, thereby influencing interactions with a target protein.
The table below summarizes the impact of key structural modifications on the biological activity of analogous compounds.
| Structural Moiety | Modification | Observed Impact on Activity | Reference |
| Phenyl Ring | para-Fluoro substitution | Often associated with high potency in anticancer and other bioactive compounds. | researchgate.net |
| Phenyl Ring | Ortho/Meta/Para-Fluoro substitution | Can create distinct potency profiles for different biological effects. | nih.gov |
| Morpholine Ring | Replacement with Piperazine | Resulted in a >35-fold reduction in PI3Kα inhibition. | nih.gov |
| Morpholine Ring | Replacement with 2-aminoethylamine | Led to poor inhibition across all PI3K isoforms (32–190-fold lower). | nih.gov |
| Phenyl Ring Substituent | Addition of Methoxy group | Retained antiviral properties in certain classes of compounds. | mdpi.com |
Pharmacophore Modeling and Principles for Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govdergipark.org.tr A pharmacophore model represents the crucial functionalities, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that a molecule must possess to bind to a specific target. nih.gov
For designing ligands based on the this compound scaffold, a ligand-based pharmacophore model could be developed. This approach involves analyzing a set of known active ligands to extract common chemical features that are essential for their interaction with a biological target. creative-biolabs.com
Key features for a pharmacophore model derived from this scaffold would likely include:
A Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens and the morpholine oxygen are strong candidates for HBA features.
A Hydrophobic/Aromatic Feature: The fluoro-methoxy-substituted benzene ring provides a distinct hydrophobic and aromatic feature.
Spatial Arrangement: The relative 3D orientation of these features is critical and would be defined by the conformational constraints of the sulfonylmorpholine linkage.
Such models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. dergipark.org.tr By integrating pharmacophore modeling with molecular docking simulations, researchers can enhance the virtual screening process and prioritize candidates for synthesis and biological testing. nih.gov
| Pharmacophore Feature | Potential Corresponding Molecular Group |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens, Morpholine Oxygen |
| Aromatic Feature (Ar) | Fluoro-methoxy-benzene Ring |
| Hydrophobic Feature (H) | Phenyl Ring, Morpholine Ring |
| Positive Ionizable (PI) | Not present (unless protonated under physiological conditions) |
Challenges, Limitations, and Future Research Directions
Methodological Challenges in the Synthesis and Characterization of Complex Sulfonamide-Morpholine Derivatives
The synthesis of intricately functionalized sulfonamide-morpholine derivatives like 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine presents notable methodological challenges. The standard approach involves the reaction of a substituted benzenesulfonyl chloride with morpholine (B109124). chemsociety.org.ng However, the complexity of the substituents on the aromatic ring can significantly impact reaction efficiency and outcomes.
One of the primary challenges lies in achieving regioselectivity during the initial sulfonation of the aromatic precursor. The presence of multiple activating or deactivating groups, such as the fluoro and methoxy (B1213986) groups in the target compound, can lead to the formation of isomeric byproducts, complicating the purification process. Furthermore, the synthesis of the sulfonyl chloride intermediate itself can be problematic, sometimes requiring harsh reagents that are incompatible with sensitive functional groups. scispace.com The nucleophilicity of the amine used can also vary, potentially requiring specific catalysts or more severe reaction conditions that might compromise the integrity of the molecule. nanomaterchem.com
Purification and characterization of the final products pose another set of hurdles. The polarity imparted by the sulfonamide and morpholine groups can make chromatographic separation difficult. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation, definitively confirming the structure and assessing the purity of novel, complex derivatives can be a meticulous process. researchgate.netnih.govresearchgate.net
Table 1: Summary of Methodological Challenges
| Phase | Specific Challenge | Impact |
|---|---|---|
| Synthesis | Controlling regioselectivity during sulfonation | Formation of hard-to-separate isomers, lower yield. |
| Harsh conditions for sulfonyl chloride formation | Incompatibility with sensitive functional groups. | |
| Variable reactivity of amine nucleophiles | Need for tailored reaction conditions or catalysts. | |
| Purification | Chromatographic separation of polar compounds | Difficulty in achieving high purity, product loss. |
| Characterization | Unambiguous structural confirmation of novel derivatives | Requirement for extensive and multiple analytical techniques. |
Limitations in Current Mechanistic Understanding of Biological Interactions
While sulfonamides are well-known for their antimicrobial activity, which stems from the inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), the biological targets and mechanisms of action for novel derivatives are often not fully understood. nih.govnih.gov The specific biological interactions of this compound have not been extensively reported, and understanding its potential therapeutic effects requires dissecting how its unique structural features influence its activity.
A significant limitation is the incomplete understanding of its structure-activity relationship (SAR). The morpholine ring is recognized for improving pharmacokinetic properties such as solubility and membrane permeability. epa.govresearchgate.net However, predicting its precise contribution to the binding affinity and selectivity for a specific biological target remains a complex task. tandfonline.comresearchgate.net The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzene (B151609) ring further complicates the electronic profile of the molecule, which is crucial for its interaction with protein targets. acs.org
Furthermore, the emergence of drug resistance mechanisms, particularly for antimicrobial agents, adds another layer of complexity. nih.gov Even if a compound shows potent activity against a specific target, mutations in that target can render the compound ineffective. biorxiv.org A comprehensive mechanistic understanding would require detailed studies involving X-ray crystallography of the compound bound to its target, kinetic enzyme assays, and cellular studies, which are resource-intensive and not always feasible in early-stage research.
Future Avenues in Compound Derivatization and Exploration of Novel Reactivity
The structural scaffold of this compound offers fertile ground for future derivatization to create new chemical entities with potentially enhanced or novel biological activities. Medicinal chemists are continuously exploring modifications to such core structures to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Future derivatization strategies could focus on several key areas:
Modification of the Benzene Ring: Introducing a variety of substituents at different positions on the aromatic ring could modulate the compound's electronic properties and steric profile, potentially leading to stronger or more selective interactions with biological targets. e3s-conferences.org
Functionalization of the Morpholine Ring: Although the morpholine ring is often incorporated for its pharmacokinetic benefits, its derivatization could lead to new interaction points with target proteins.
Bioisosteric Replacement: Replacing the sulfonamide linker or the morpholine ring with other functional groups that have similar physical or chemical properties could lead to compounds with improved metabolic stability or different biological activities.
Exploring novel reactivity and synthetic methodologies is also a crucial future direction. Developing more efficient, greener, and atom-economical synthetic routes to sulfonamide-morpholine derivatives would accelerate the discovery process. researchgate.net This includes the development of new catalytic systems and one-pot reactions that can streamline the synthesis of complex molecules from simple starting materials.
Table 2: Future Research Avenues in Derivatization
| Area of Focus | Objective | Potential Outcome |
|---|---|---|
| Aromatic Ring Modification | Fine-tune electronic and steric properties. | Enhanced potency and target selectivity. |
| Morpholine Ring Functionalization | Introduce new points of interaction. | Novel biological activities. |
| Bioisosteric Replacement | Alter core structural components. | Improved pharmacokinetic and safety profiles. |
Integration of Emerging Technologies in Related Chemical Research for Enhanced Understanding
The limitations in understanding and developing complex molecules like this compound can be addressed by integrating emerging technologies into the research workflow. These technologies are poised to revolutionize chemical synthesis and drug discovery.
Computational Chemistry plays a pivotal role in modern drug design. Techniques such as molecular docking and Density Functional Theory (DFT) allow researchers to simulate the interaction of a compound with its biological target at the atomic level. nih.govnih.gov This provides valuable insights into the binding mode and can predict the potential efficacy of novel derivatives before they are synthesized, saving significant time and resources. researchgate.netresearchgate.net
Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools. AI algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. nih.govmdpi.com These models can identify promising drug candidates from massive virtual libraries and even generate novel molecular structures with desired characteristics from scratch (de novo design). researchgate.netnih.govfrontiersin.org
In the realm of chemical synthesis, microfluidics or "lab-on-a-chip" technology offers unprecedented control over reaction parameters. By performing reactions in micro-scale channels, researchers can achieve better heat and mass transfer, leading to higher yields, improved purity, and the ability to safely handle hazardous intermediates. researchgate.netrsc.org This technology is particularly well-suited for the complex, multi-step synthesis of novel pharmaceutical compounds. acs.org
Table 3: Emerging Technologies and Their Impact
| Technology | Application in Chemical Research | Benefit for Sulfonamide-Morpholine Derivatives |
|---|---|---|
| Computational Chemistry | Molecular docking, DFT, binding energy calculations. | Predicts biological activity, guides rational drug design. |
| Artificial Intelligence/Machine Learning | Virtual screening, property prediction, de novo design. | Accelerates identification of lead compounds, optimizes properties. |
| Microfluidics | Precise control of reaction conditions, process optimization. | Enables more efficient and safer synthesis of complex derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Fluoro-2-methoxybenzenesulfonyl)morpholine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves sulfonylation of morpholine with 4-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions. Key parameters include:
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yields >70% are achievable with stoichiometric control of reagents .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Expected signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine ring protons), and δ 3.9 ppm (methoxy group) .
- ¹³C NMR : Confirm sulfonyl group presence via δ 120–130 ppm (aromatic carbons) and δ 45–50 ppm (morpholine carbons) .
- FT-IR : Peaks at 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported solubility and stability data for sulfonylated morpholine derivatives?
- Methodological Answer :
- Solubility Studies : Perform comparative solubility tests in polar (DMSO, water) vs. nonpolar solvents (hexane) under controlled pH (2–10) .
- Stability Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of sulfonyl group) .
- Data Reconciliation : Cross-reference findings with structurally analogous compounds like potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate, which exhibits pH-dependent solubility .
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or kinases). Key parameters:
- Binding Affinity : Focus on sulfonyl and morpholine moieties as hydrogen bond donors/acceptors .
- QSAR Analysis : Compare with derivatives (e.g., 4-(3-bromophenyl)morpholine) to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with activity .
Q. What experimental designs are recommended to assess the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative Stability : Treat with H₂O₂ (3% v/v) or meta-chloroperbenzoic acid (mCPBA) and monitor via TLC/HPLC for sulfone oxidation byproducts .
- Reductive Stability : Use NaBH₄ or Pd/C under H₂ atmosphere; track morpholine ring integrity via ¹H NMR .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of sulfonylated morpholines across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., IC₅₀ determination using identical cell lines and incubation times) .
- Impurity Profiling : Use LC-MS to verify compound purity (>95%) and rule out confounding effects from synthetic byproducts (e.g., unreacted sulfonyl chloride) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., 4-(4-chlorophenyl)morpholine derivatives) to identify trends in substituent-activity relationships .
Application-Oriented Questions
Q. What methodologies enable the use of this compound as a building block in multicomponent reactions?
- Methodological Answer :
- Suzuki Coupling : Utilize boronate esters (e.g., 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfonyl derivatives) to introduce aryl groups at the morpholine nitrogen .
- Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorescent tags) for biological tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
